

# kb-NB77-78 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: kb-NB77-78

Cat. No.: B1192998

Get Quote

### **In-Depth Technical Guide: kb-NB77-78**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **kb-NB77-78**. This compound is notable as an inactive analog of the potent protein kinase D (PKD) inhibitor, CID755673. Understanding the characteristics of inactive analogs like **kb-NB77-78** is crucial in drug discovery for establishing structure-activity relationships (SAR) and identifying key pharmacophores. **kb-NB77-78** serves as a valuable negative control in studies involving PKD inhibition and the broader investigation of the benzoxoloazepinolone scaffold. This document details its chemical and physical properties, synthetic origins, and the experimental protocols used to determine its biological activity.

## **Chemical and Physical Properties**

The chemical structure and key properties of **kb-NB77-78** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.



| Property           | Value                                                                                                 | Reference(s) |
|--------------------|-------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name         | 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy] -1,2,3,4-tetrahydro-5H- [1]benzopyrano[3,4-b]pyridin- 5-one | [1]          |
| CAS Number         | 1350622-33-1                                                                                          | [1]          |
| Molecular Formula  | C18H25NO3Si                                                                                           | [1]          |
| Molecular Weight   | 331.49 g/mol                                                                                          | [1]          |
| SMILES String      | O=C1OC2=CC=C(O<br>INVALID-LINK(C(C)<br>(C)C)C)C=C2C3=C1NCCC3                                          | [1]          |
| Appearance         | Crystalline solid                                                                                     |              |
| Purity             | ≥98%                                                                                                  | _            |
| Solubility         | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL                   |              |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.          |              |

# **Synthesis and Origin**

**kb-NB77-78** is not synthesized directly as a primary target but is an analog of CID797718, which itself is a by-product of the synthesis of the protein kinase D (PKD) inhibitor, CID755673. The synthesis of the core benzofuroazepinone structure of CID755673 involves a Nenitzescu reaction. **kb-NB77-78** is a derivative of a chromenopyridine-based compound (CID797718) that is formed during this synthesis. The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic hydroxyl of **kb-NB77-78** suggests it is a protected intermediate or a side-product from a synthetic route where this protecting group was employed.





Click to download full resolution via product page

Synthetic relationship of **kb-NB77-78** to CID755673.

# **Biological Activity**

**kb-NB77-78** is characterized as a biologically inactive analog of the protein kinase D (PKD) inhibitor, CID755673. It shows no inhibitory activity against PKD. Specifically, it does not bind to PKD1 in fluorescence polarization assays and does not affect the autophosphorylation of PKD1 at Ser916 in LNCaP prostate cancer cells. This lack of activity, in contrast to the parent compound's activity, makes it an ideal negative control for in vitro and in-cell assays studying the effects of PKD inhibition.





Click to download full resolution via product page

Workflow for determining the biological inactivity of **kb-NB77-78**.

#### **Experimental Protocols**

The following are representative protocols for the synthesis and biological evaluation of **kb-NB77-78**, based on established methodologies for similar compounds.

### Synthesis of CID755673 and Isolation of By-products

This protocol is based on the reported synthesis of CID755673, which generates by-products that are analogs of **kb-NB77-78**.

- Nenitzescu Reaction:
  - To a solution of 4-hydroxy-1H-indole in a suitable solvent (e.g., dichloromethane), add pbenzoquinone.



- Stir the reaction at room temperature for 24-48 hours.
- Monitor the reaction by thin-layer chromatography (TLC) for the formation of the cyclic adduct.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Cyclization and By-product Formation:
  - Subject the crude adduct to heating in an aqueous acidic solution (e.g., acetic acid or dilute HCl).
  - During this step, the desired product, CID755673, is formed, along with the chromenopyridine by-product, CID797718.
  - Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
  - o Separate the desired product and by-products using column chromatography on silica gel.
- Formation of kb-NB77-78 (as an analog):
  - The isolated by-product CID797718 can be further modified.
  - To a solution of CID797718 in an anhydrous solvent (e.g., DMF), add an appropriate base (e.g., imidazole) followed by tert-butyldimethylsilyl chloride (TBDMSCI).
  - Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
  - Quench the reaction with water and extract the product with an organic solvent.
  - Purify the crude product by column chromatography to yield kb-NB77-78.

#### Fluorescence Polarization (FP) Assay for PKD1 Binding

This protocol is a general method to assess the binding of a compound to a target protein.

Reagent Preparation:



- Prepare a stock solution of kb-NB77-78 in DMSO.
- Prepare a fluorescently labeled tracer known to bind to PKD1.
- Prepare purified, recombinant PKD1 enzyme in a suitable assay buffer (e.g., Tris-HCl buffer with additives to minimize non-specific binding).

#### Assay Procedure:

- In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescent tracer and PKD1 enzyme to each well.
- Add serial dilutions of kb-NB77-78 (or a known inhibitor as a positive control) to the wells.
   Include wells with only tracer and enzyme (no inhibitor) and wells with only tracer (no enzyme) as controls.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
  - Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
  - The polarization values (in mP units) are plotted against the logarithm of the inhibitor concentration.
  - A lack of change in polarization with increasing concentrations of kb-NB77-78 indicates no binding to PKD1.

#### **In-Cell PKD1 Autophosphorylation Assay**

This protocol determines the effect of a compound on PKD1 activity within a cellular context.

- Cell Culture and Treatment:
  - Culture LNCaP prostate cancer cells in appropriate media until they reach 80-90% confluency.



- Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
- Pre-treat the cells with various concentrations of kb-NB77-78 (or a known inhibitor) for 1-2 hours.
- PKD1 Activation and Cell Lysis:
  - Stimulate the cells with a known PKD activator, such as phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes) to induce PKD1 autophosphorylation at Ser916.
  - Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis:
  - Determine the protein concentration of the cell lysates.
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and probe with primary antibodies specific for phosphorylated PKD1 (pSer916) and total PKD1 (as a loading control).
  - Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the pSer916 signal to the total PKD1 signal.
  - A lack of reduction in the normalized pSer916 signal in the presence of kb-NB77-78 indicates no inhibition of PKD1 autophosphorylation in cells.

#### Conclusion



**kb-NB77-78** is a well-characterized, biologically inactive molecule that serves as an essential tool for research in the field of protein kinase D signaling. Its defined chemical structure, properties, and clear lack of biological activity make it an excellent negative control for validating the on-target effects of active PKD inhibitors like CID755673. The experimental protocols outlined in this guide provide a framework for its use and for the evaluation of other potential kinase modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [kb-NB77-78 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192998#kb-nb77-78-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com